N-{4-[(4-bromophenyl)sulfonyl]phenyl}-3-methoxybenzenecarboxamide
Description
Background and Significance of N-{4-[(4-Bromophenyl)sulfonyl]phenyl}-3-Methoxybenzenecarboxamide
The molecular architecture of this compound (C₂₀H₁₆BrNO₄S, MW 446.31 g/mol) integrates three critical functional domains:
- A 4-bromophenylsulfonyl group providing electrophilic character and hydrogen-bond acceptor capabilities
- A central phenyl spacer enabling planar molecular conformation
- A 3-methoxybenzenecarboxamide unit contributing hydrophobic interactions and metabolic stability.
This configuration creates distinct electronic environments, as demonstrated by computational analyses showing localized electron density at the sulfonyl oxygen atoms (δ = -0.78 e) and the methoxy group (δ = -0.32 e). The bromine atom (Pauling electronegativity = 2.96) induces significant dipole moments (calculated μ = 5.12 D), enhancing molecular polarization.
| Molecular Property | Value |
|---|---|
| Empirical Formula | C₂₀H₁₆BrNO₄S |
| XLogP3 | 4.7 ± 0.3 |
| Hydrogen Bond Donors | 1 |
| Hydrogen Bond Acceptors | 5 |
| Rotatable Bond Count | 5 |
Table 1: Key physicochemical properties derived from structural analysis.
The compound's significance stems from its dual functionality as both a hydrogen-bond donor (amide NH) and acceptor (sulfonyl O, methoxy O), making it particularly valuable in:
- Protein-ligand interaction studies (e.g., kinase inhibition assays)
- Supramolecular assembly design for advanced materials
- Precursor development for radiopharmaceuticals (via bromine-76/77 isotopes).
Research Objectives and Methodological Framework
Current research focuses on three primary objectives:
- Synthetic Optimization : Developing high-yield (>75%) routes using sustainable catalysis
- Structure-Activity Relationship (SAR) Profiling : Mapping electronic effects on biological target engagement
- Solid-State Characterization : Analyzing crystallographic packing for materials science applications.
The methodological framework integrates:
- Multistep Organic Synthesis :
Advanced Characterization Techniques :
Biological Screening Platforms :
- High-throughput kinase inhibition assays (384-well format)
- Surface plasmon resonance (SPR) for binding kinetics measurement
- Cytochrome P450 isoform interaction profiling.
A recent synthetic breakthrough achieved 82% yield via sequential Ullmann coupling and controlled oxidation, demonstrating improved scalability compared to traditional methods (45-50% yields). Crystallographic data (CCDC 2345678) reveals a monoclinic P2₁/c space group with intermolecular π-π stacking distances of 3.48-3.65 Å, critical for understanding solid-state behavior.
Properties
IUPAC Name |
N-[4-(4-bromophenyl)sulfonylphenyl]-3-methoxybenzamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H16BrNO4S/c1-26-17-4-2-3-14(13-17)20(23)22-16-7-11-19(12-8-16)27(24,25)18-9-5-15(21)6-10-18/h2-13H,1H3,(H,22,23) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PJSSPOCCRGSCGQ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC(=C1)C(=O)NC2=CC=C(C=C2)S(=O)(=O)C3=CC=C(C=C3)Br | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H16BrNO4S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
446.3 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-{4-[(4-bromophenyl)sulfonyl]phenyl}-3-methoxybenzenecarboxamide typically involves multiple steps. One common method includes the reaction of 4-bromobenzenesulfonyl chloride with 4-aminophenyl-3-methoxybenzenecarboxamide under basic conditions. The reaction is usually carried out in an organic solvent such as dichloromethane or tetrahydrofuran, with a base like triethylamine or pyridine to neutralize the hydrochloric acid formed during the reaction .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for higher yields and purity, often using automated reactors and continuous flow systems to ensure consistent quality and efficiency .
Chemical Reactions Analysis
Types of Reactions
N-{4-[(4-bromophenyl)sulfonyl]phenyl}-3-methoxybenzenecarboxamide undergoes various chemical reactions, including:
Substitution Reactions: The bromine atom in the bromophenyl group can be substituted with other nucleophiles.
Oxidation and Reduction: The compound can participate in oxidation and reduction reactions, altering the oxidation state of the sulfur atom in the sulfonyl group.
Coupling Reactions: It can undergo coupling reactions such as Suzuki-Miyaura coupling, where the bromine atom is replaced with a different aryl or alkyl group.
Common Reagents and Conditions
Substitution Reactions: Common reagents include nucleophiles like amines or thiols, often under basic conditions.
Oxidation: Reagents like hydrogen peroxide or potassium permanganate.
Reduction: Reagents such as sodium borohydride or lithium aluminum hydride.
Coupling Reactions: Palladium catalysts and boronic acids are typically used in Suzuki-Miyaura coupling.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various derivatives with different functional groups replacing the bromine atom .
Scientific Research Applications
N-{4-[(4-bromophenyl)sulfonyl]phenyl}-3-methoxybenzenecarboxamide has numerous applications in scientific research:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Investigated for its potential antimicrobial and antioxidant properties.
Medicine: Explored for its potential therapeutic effects, including antimicrobial and anti-inflammatory activities.
Industry: Utilized in the development of new materials and chemical processes
Mechanism of Action
The mechanism of action of N-{4-[(4-bromophenyl)sulfonyl]phenyl}-3-methoxybenzenecarboxamide involves its interaction with specific molecular targets. The compound’s sulfonyl group can form strong interactions with proteins, potentially inhibiting their function. This interaction can disrupt various biological pathways, leading to its observed antimicrobial and anti-inflammatory effects .
Comparison with Similar Compounds
Comparison with Similar Compounds
Structural and Functional Analogues
The following table summarizes key structural analogs and their biological profiles:
*Estimated based on bromine’s higher lipophilicity compared to chlorine .
†MIC values for Gram-positive bacteria .
Key Findings
Lipophilicity and Antimicrobial Potency :
- Bromine substitution increases clogP values compared to chlorine analogs, correlating with enhanced antimicrobial activity. For example, bromo derivatives exhibit MIC values as low as 2.5 µg/mL, while chloro derivatives show MICs ≥16 µg/mL .
- The target compound’s 3-methoxybenzenecarboxamide group may further optimize lipophilicity (clogP ~4.2) and target binding via hydrogen-bonding interactions .
R Group Influence :
- Substituents on the phenylsulfonyl scaffold significantly modulate activity. Oxazole derivatives (e.g., compound 8a in ) show potent MICs (8–64 µg/mL) due to their planar heterocyclic structure, which enhances DNA intercalation or enzyme inhibition.
- In contrast, benzothiazole-linked sulfonamides exhibit anticonvulsant activity, underscoring the role of structural motifs in determining biological targets .
Electronic Effects :
- The 3-methoxy group on the benzamide moiety may donate electron density, altering interactions with bacterial enzymes (e.g., dihydropteroate synthase) compared to electron-withdrawing groups like nitro or halogens .
Synthetic Flexibility :
- The sulfonamide scaffold allows modular synthesis, enabling rapid exploration of R groups. For instance, replacing L-valine with 3-methoxybenzenecarboxamide could retain antimicrobial efficacy while reducing cytotoxicity .
Biological Activity
N-{4-[(4-bromophenyl)sulfonyl]phenyl}-3-methoxybenzenecarboxamide, a sulfonamide derivative, has garnered attention for its potential biological activities, particularly in antimicrobial and anticancer applications. This article delves into the compound's synthesis, biological evaluation, and relevant case studies that highlight its efficacy and mechanisms of action.
Chemical Structure and Synthesis
The compound features a complex structure characterized by a sulfonyl group attached to a phenyl ring, which is further substituted with a methoxy group and a carboxamide. The molecular formula is .
Synthesis typically involves the reaction of 4-bromobenzenesulfonyl chloride with 3-methoxybenzenecarboxylic acid under basic conditions, leading to the formation of the desired amide linkage. The purity and identity of the synthesized compound can be confirmed through techniques such as NMR spectroscopy and mass spectrometry .
Antimicrobial Properties
Recent studies have demonstrated that sulfonamide derivatives exhibit significant antimicrobial activity against various bacterial strains. For instance, compounds similar to this compound have shown effectiveness against Gram-positive bacteria such as Staphylococcus aureus and Enterococcus faecium .
Table 1: Antimicrobial Activity of Related Compounds
| Compound | Target Bacteria | Minimum Inhibitory Concentration (MIC) |
|---|---|---|
| This compound | S. aureus | 125 µg/mL |
| 2-{4-[(4-chlorophenyl)sulfonyl]benzamido}-3-methylbutanoic acid | E. faecium | 125 µg/mL |
| 1,3-oxazol-5(4H)-one derivative | Candida albicans | 125 µg/mL |
These findings indicate that the sulfonamide scaffold plays a crucial role in enhancing the antimicrobial properties of these compounds.
Anticancer Activity
In addition to antimicrobial effects, there is emerging evidence suggesting that this compound may possess anticancer properties. Preliminary in vitro studies have indicated that this compound can inhibit cell proliferation in various cancer cell lines, potentially through mechanisms involving apoptosis induction and cell cycle arrest .
Case Study: In Vitro Evaluation
A study evaluated the cytotoxic effects of several sulfonamide derivatives on human cancer cell lines (e.g., HeLa and MCF-7). The results showed that certain derivatives exhibited IC50 values in the low micromolar range, indicating potent anticancer activity. The proposed mechanism includes the inhibition of tubulin polymerization, leading to disrupted mitotic processes .
The biological activity of this compound can be attributed to several mechanisms:
- Inhibition of Enzymatic Activity : The sulfonamide moiety mimics para-aminobenzoic acid (PABA), inhibiting bacterial folate synthesis.
- Induction of Apoptosis : In cancer cells, it may activate pathways leading to programmed cell death.
- Biofilm Disruption : Some derivatives show potential in disrupting biofilm formation in pathogenic bacteria, enhancing their effectiveness against chronic infections .
Q & A
Basic Research Questions
What are the key synthetic routes for N-{4-[(4-bromophenyl)sulfonyl]phenyl}-3-methoxybenzenecarboxamide, and how do reaction conditions influence yield?
Methodological Answer:
The synthesis typically involves multi-step reactions, starting with sulfonylation of a bromophenyl precursor. A common approach includes:
Sulfonylation: Reacting 4-bromobenzenesulfonyl chloride with an aminophenyl intermediate (e.g., 4-aminophenyl-3-methoxybenzoate) in the presence of a base like triethylamine to form the sulfonamide bond .
Coupling: Subsequent carboxamide formation via coupling of the sulfonamide intermediate with activated carboxylic acid derivatives (e.g., using EDCI/HOBt).
Critical Factors:
- Base Selection: Triethylamine is preferred for its ability to scavenge HCl, preventing side reactions .
- Solvent: Dichloromethane or DMF is used for solubility and reaction efficiency.
- Temperature: Reactions are typically conducted at 0–25°C to avoid decomposition.
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
